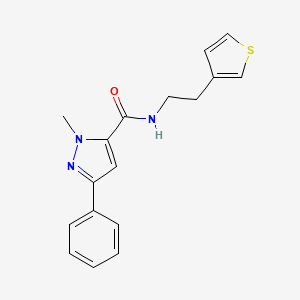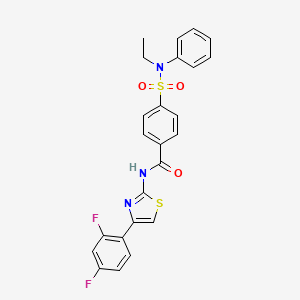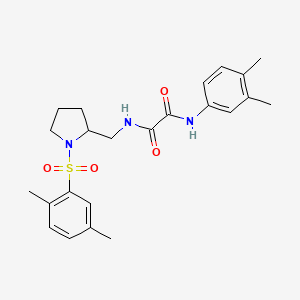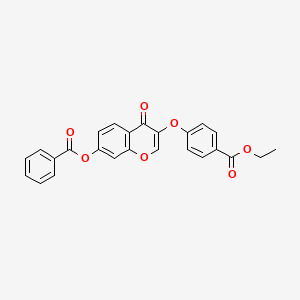
1-methyl-3-phenyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-phenyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-5-carboxamide is a chemical compound that is commonly referred to as MPTP. The compound is synthesized in the laboratory and has been used extensively in scientific research to study the effects of Parkinson's disease. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, causing parkinsonism-like symptoms in humans and other animals.
Applications De Recherche Scientifique
Heterocyclic Synthesis
A study conducted by Mohareb et al. (2004) explored the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates to synthesize derivatives like pyran, pyridine, and pyridazine. This research contributes to the field of heterocyclic synthesis, showcasing the versatility of similar compounds in producing a range of derivatives (Mohareb et al., 2004).
Anti-Tumor Properties
Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety. These compounds, including variations of 1-methyl-3-phenyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-5-carboxamide, showed promising anti-tumor activities against hepatocellular carcinoma cell lines. This highlights the potential of these compounds in cancer research (Gomha et al., 2016).
Structural Analysis
The structural characteristics of similar compounds were analyzed in studies by Köysal et al. (2005) and Viveka et al. (2016). They focused on the crystal structure and spectral analysis of pyrazoline-thiocarboxamides and pyrazole-4-carboxylic acid derivatives, respectively. These studies provide essential insights into the molecular structure and properties of these compounds (Köysal et al., 2005), (Viveka et al., 2016).
Auxin Activities
A study by Yue et al. (2010) synthesized ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and investigated its auxin activities. Though the activities were not high, the research contributes to the understanding of plant growth regulators and their synthetic pathways (Yue et al., 2010).
Thermo-Optical Studies
Kumara et al. (2018) synthesized a novel pyrazole derivative and performed thermo-optical studies, including X-ray crystal structure analysis. This research is significant for understanding the thermal stability and optical properties of such compounds (Kumara et al., 2018).
Corrosion Inhibition
Dohare et al. (2017) investigated pyranpyrazole derivatives as corrosion inhibitors for mild steel. Their study demonstrates the potential of similar compounds in industrial applications like metal protection and pickling processes (Dohare et al., 2017).
Antidepressant Activity
Research by Mathew et al. (2014) synthesized and evaluated the antidepressant activity of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides. This study is pivotal for the development of new antidepressant medications (Mathew et al., 2014).
Propriétés
IUPAC Name |
2-methyl-5-phenyl-N-(2-thiophen-3-ylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-20-16(11-15(19-20)14-5-3-2-4-6-14)17(21)18-9-7-13-8-10-22-12-13/h2-6,8,10-12H,7,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRHVWLEFNINFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-phenyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4,7-Dimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2733791.png)



![N-(4-acetylphenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2733800.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2733801.png)
![1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2733802.png)




